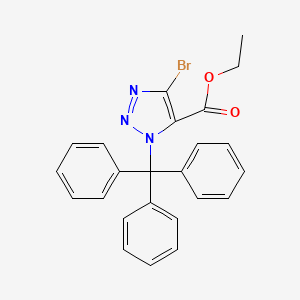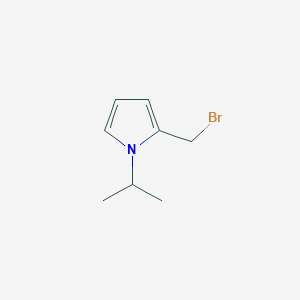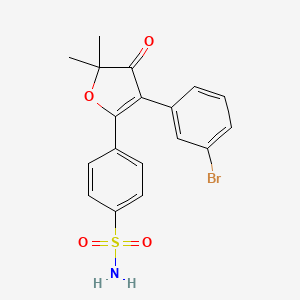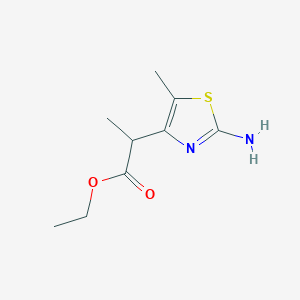![molecular formula C12H16F3N B13973273 (R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a chiral catalyst such as oxazaborolidine in the presence of borane-dimethyl sulfide (BH3·Me2S). This method yields the corresponding alcohol, which is then converted to the amine through reductive amination .
Industrial Production Methods
In industrial settings, the production of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine may involve the use of recombinant whole-cell biocatalysts. For example, recombinant Escherichia coli cells can be employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous medium, achieving high enantioselectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets. For instance, as a serotonin uptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmitter effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-fluoxetine: An enantiomer of fluoxetine, known for its antidepressant properties.
Trifluorotoluene: Used as a synthetic intermediate in the production of various chemicals.
Uniqueness
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its specific chiral configuration and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16F3N |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
(1R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10H,16H2,1-3H3/t10-/m0/s1 |
Clé InChI |
SCIBGTGRZDBWSO-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)



![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)



